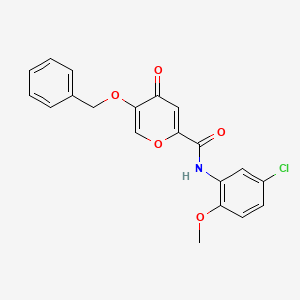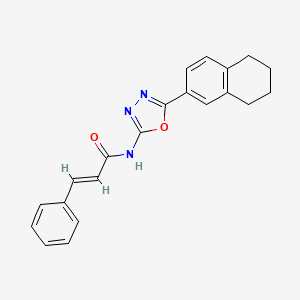
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a complex organic compound. It contains a tetrahydronaphthalen-2-yl group, an oxadiazol-2-yl group, and a cinnamamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple cyclic structures (the tetrahydronaphthalen-2-yl and oxadiazol-2-yl groups) and the amide group in the cinnamamide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amide in the cinnamamide) could make the compound more soluble in polar solvents .Scientific Research Applications
Anticancer Activity
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide and its derivatives have been extensively studied for their anticancer activities. A study by Altıntop et al. (2018) synthesized new 1,3,4-oxadiazole derivatives and investigated their cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma. These compounds demonstrated potent anticancer activity, highlighting their potential as Akt and FAK inhibitors, key players in cancer progression. The compounds induced apoptosis, caspase-3 activation, and mitochondrial membrane depolarization, outperforming cisplatin in some aspects. This highlights the significant therapeutic potential of these derivatives in cancer treatment (Altıntop et al., 2018).
Anti-HIV Activity
El‐Sayed et al. (2009) synthesized 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives, evaluating their antiviral activity against the human immunodeficiency virus (HIV-1). Some of these compounds exhibited moderate to high antiviral activity, indicating their potential as novel therapeutic agents in the treatment of HIV (El‐Sayed et al., 2009).
Antimicrobial Activity
Bhat et al. (2013) investigated the antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives against various bacterial and fungal strains. The study highlighted significant antimicrobial properties of these compounds, particularly against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents (Bhat et al., 2013).
Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized this compound derivatives based on a semicarbazone pharmacophoric model. These compounds were evaluated for their anticonvulsant activities using various seizure models. The study provided valuable insights into structure-activity relationships and confirmed the essential nature of the pharmacophoric model for anticonvulsant activity (Rajak et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(E)-3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-19(13-10-15-6-2-1-3-7-15)22-21-24-23-20(26-21)18-12-11-16-8-4-5-9-17(16)14-18/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,24,25)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHFPOCLENQUDE-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide](/img/structure/B2655771.png)

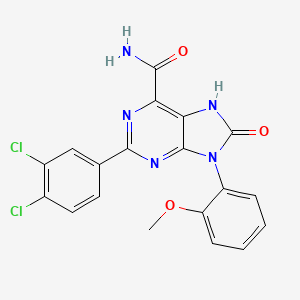
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)
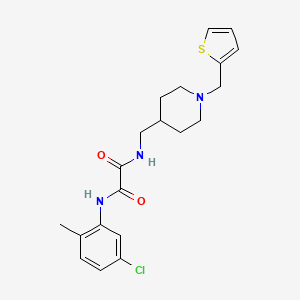

![2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2655784.png)
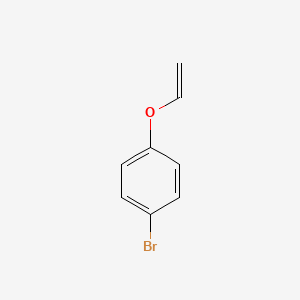
![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)

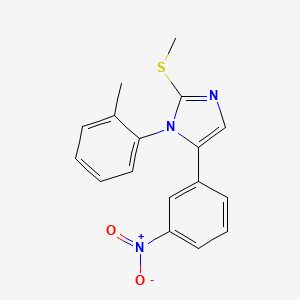
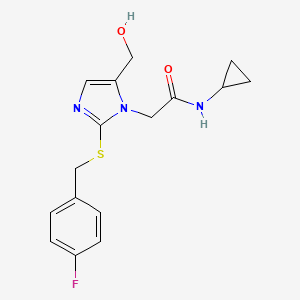
![Piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B2655792.png)
